![molecular formula C32H30N2S B14488244 2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane CAS No. 65053-02-3](/img/structure/B14488244.png)
2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[303~5~1~4~]nonane is a complex organic compound known for its unique structural properties and potential applications in various fields of chemistry and industry This compound features a spirocyclic framework with two diphenylmethyl groups, a sulfur atom, and two nitrogen atoms, making it a highly sterically hindered molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane typically involves multi-step organic reactions. One common method includes the condensation of glyoxal with two equivalents of cyclohexylamine and paraformaldehyde in the presence of aqueous HBF4 to form the intermediate imidazolium salt. This intermediate is then cyclized to form the desired spirocyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms can participate in reduction reactions to form amines.
Substitution: The diphenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the diphenylmethyl moieties.
Scientific Research Applications
2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug design and development.
Medicine: Its ability to form stable complexes with metals can be exploited in medicinal chemistry for developing metal-based drugs.
Industry: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane exerts its effects involves its ability to act as a ligand and stabilize metal complexes. The nitrogen and sulfur atoms in the compound can coordinate with metal centers, forming stable complexes that can participate in various catalytic cycles. These complexes can facilitate reactions by providing a favorable environment for the formation and stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene (IPr)*: Another sterically hindered ligand with similar applications in transition metal catalysis .
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr): A similar N-heterocyclic carbene ligand known for its use in catalysis.
Uniqueness
2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane is unique due to its spirocyclic structure, which provides additional steric hindrance compared to other similar compounds. This increased steric bulk can enhance the stability of metal complexes and improve catalytic performance in certain reactions.
Properties
CAS No. |
65053-02-3 |
|---|---|
Molecular Formula |
C32H30N2S |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
2,7-dibenzhydryl-9-thia-2,7-diazadispiro[3.0.35.14]nonane |
InChI |
InChI=1S/C32H30N2S/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)33-21-31(22-33)32(35-31)23-34(24-32)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 |
InChI Key |
LZVAYVJCTBZUDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1C(C3=CC=CC=C3)C4=CC=CC=C4)C5(S2)CN(C5)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)
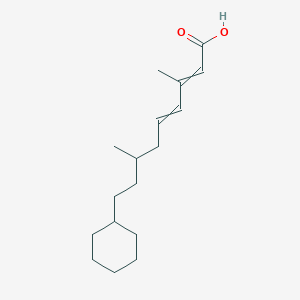
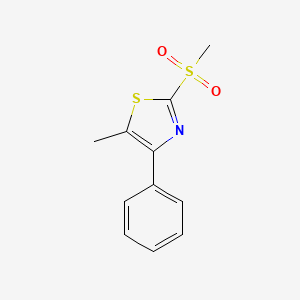
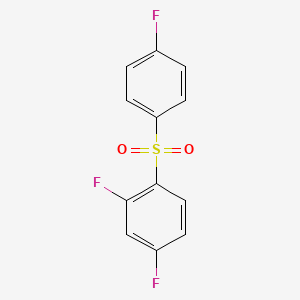
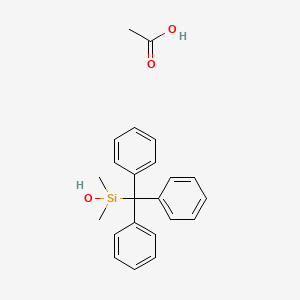
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone]](/img/structure/B14488236.png)
![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)
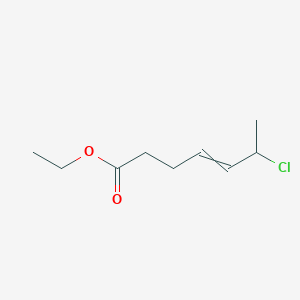
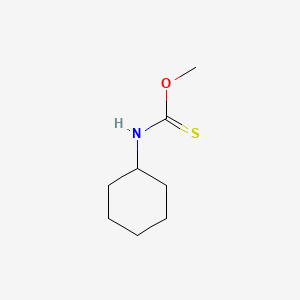
![5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14488255.png)
![Fluoro(trimethyl)[(trimethyl-lambda~5~-phosphanylidene)methyl]-lambda~5~-phosphane](/img/structure/B14488257.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14488259.png)
